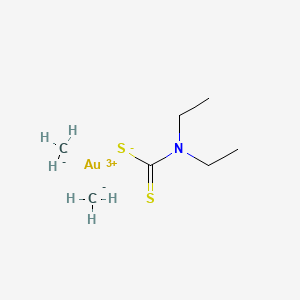
carbanide;N,N-diethylcarbamodithioate;gold(3+)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbanide;N,N-diethylcarbamodithioate;gold(3+) is an organometallic compound that combines gold with a diethyldithiocarbamate ligandThe compound is characterized by its yellow crystalline appearance and is often used in research and industrial applications due to its stability and reactivity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of carbanide;N,N-diethylcarbamodithioate;gold(3+) typically involves the reaction of gold(III) chloride with sodium diethyldithiocarbamate in an aqueous medium. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
AuCl3+NaS2CN(C2H5)2→Au(S2CN(C2H5)2)3+3NaCl
Industrial Production Methods
In industrial settings, the production of carbanide;N,N-diethylcarbamodithioate;gold(3+) involves similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to maintain precise control over reaction conditions .
Analyse Des Réactions Chimiques
Types of Reactions
Carbanide;N,N-diethylcarbamodithioate;gold(3+) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of gold.
Reduction: Reduction reactions can convert gold(III) to gold(I) or elemental gold.
Substitution: The diethyldithiocarbamate ligand can be substituted with other ligands under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution: Ligand exchange reactions typically involve the use of other thiol-containing compounds or phosphines.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield gold oxides, while reduction can produce gold nanoparticles .
Applications De Recherche Scientifique
Carbanide;N,N-diethylcarbamodithioate;gold(3+) has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and as a precursor for gold-containing materials.
Biology: Investigated for its potential in biological imaging and as a therapeutic agent.
Medicine: Explored for its anti-cancer properties and as a drug delivery system.
Industry: Utilized in the production of thin films and coatings for electronic devices
Mécanisme D'action
The mechanism of action of carbanide;N,N-diethylcarbamodithioate;gold(3+) involves its interaction with cellular components. The compound can bind to proteins and enzymes, altering their function. In cancer cells, it is believed to induce apoptosis by disrupting cellular redox balance and inhibiting proteasome activity. The molecular targets include thiol-containing proteins and enzymes involved in oxidative stress response .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sodium diethyldithiocarbamate trihydrate: Similar ligand structure but different metal center.
Dimethylgold(III) diethyldithiocarbamate: Similar gold-containing compound with different alkyl groups.
Thallium diethyldithiocarbamate: Similar ligand but with thallium as the metal center
Uniqueness
Carbanide;N,N-diethylcarbamodithioate;gold(3+) is unique due to its combination of gold and diethyldithiocarbamate, which imparts distinct chemical and biological properties. Its stability and reactivity make it suitable for various applications, particularly in fields requiring precise control over chemical reactions and biological interactions .
Propriétés
Formule moléculaire |
C7H16AuNS2 |
|---|---|
Poids moléculaire |
375.3 g/mol |
Nom IUPAC |
carbanide;N,N-diethylcarbamodithioate;gold(3+) |
InChI |
InChI=1S/C5H11NS2.2CH3.Au/c1-3-6(4-2)5(7)8;;;/h3-4H2,1-2H3,(H,7,8);2*1H3;/q;2*-1;+3/p-1 |
Clé InChI |
RZGDXWQCYRWIQS-UHFFFAOYSA-M |
SMILES canonique |
[CH3-].[CH3-].CCN(CC)C(=S)[S-].[Au+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



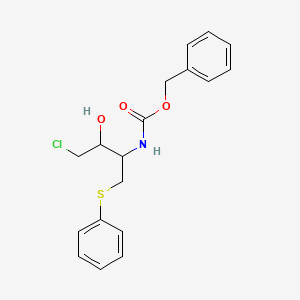

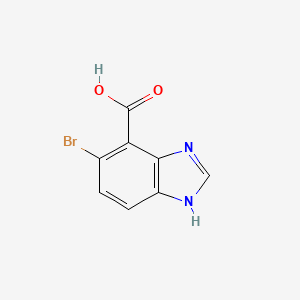
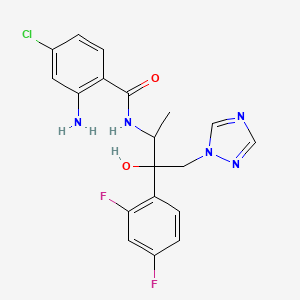
![2,4-Dichloro-6,7-dimethyl-5h-pyrrolo[3,2-d]pyrimidine](/img/structure/B15125008.png)
![5-[8-Fluoro-2-[methyl(methylsulfonyl)amino]-4-propan-2-yl-5,6-dihydrobenzo[h]quinazolin-6-yl]-3,5-dihydroxypentanoic acid](/img/structure/B15125016.png)
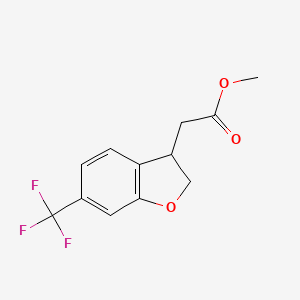
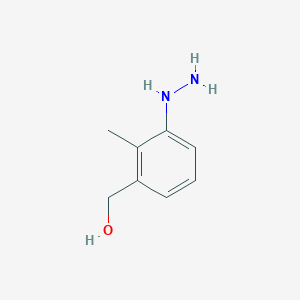
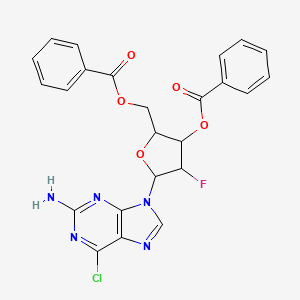

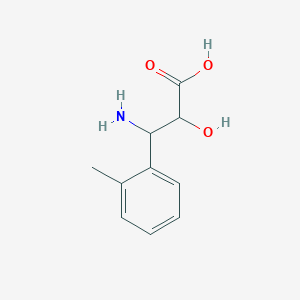
![2,6-Bis[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]hexanoic acid](/img/structure/B15125044.png)

